molecular formula C20H24N2O3S B2507358 N-(2,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 392289-91-7

N-(2,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2507358
CAS RN: 392289-91-7
M. Wt: 372.48
InChI Key: XGKWCSIWYLXTQW-UHFFFAOYSA-N
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Description

The compound "N-(2,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide" is a benzamide derivative, which is a class of compounds known for their biological applications, particularly in medicinal chemistry. Benzamide derivatives are often synthesized for their potential as inhibitors or receptor agonists in various biological pathways. The compound is not directly mentioned in the provided papers, but the papers do discuss related benzamide derivatives and their synthesis, characterization, and biological evaluation, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between an amine and a carboxylic acid or its derivatives. For example, the synthesis of substituted piperidines from N,N-bis[(benzotriazol-1-yl)methyl]amines involves reactions with allyltrimethylsilanes to yield the desired piperidine products . Similarly, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) involves various substitutions on the piperidine ring to achieve different inhibitory activities . These methods could potentially be adapted for the synthesis of "N-(2,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. For instance, the introduction of bulky moieties or substituents in the para position of the benzamide can significantly enhance biological activity, as seen in the anti-acetylcholinesterase activity of certain piperidine derivatives . The crystal structure of a related compound, 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, reveals that the piperidine ring adopts a chair conformation, which is a common feature in these types of molecules . This information can be used to infer the likely conformation and geometry of "N-(2,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide."

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The presence of a piperidine moiety, for example, can be involved in reactions that lead to the formation of different substituted piperidines . The reactivity of the benzamide group itself can also be modified by the introduction of different substituents, which can affect the compound's ability to interact with biological targets . The specific reactivity of "N-(2,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide" would depend on the electronic and steric effects of the dimethylphenyl and piperidin-1-ylsulfonyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of electron-donating or electron-withdrawing groups can affect the compound's polarity and, consequently, its solubility in different solvents . The stability of the compound can also be affected by the presence of certain functional groups, which may be prone to hydrolysis or oxidation under various conditions. The specific properties of "N-(2,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide" would need to be determined experimentally, but insights can be drawn from the properties of similar compounds discussed in the literature .

Scientific Research Applications

Virtual Screening and Synthesis for Breast Cancer Treatment

Virtual Screening Targeting uPAR : A study involved virtual screening targeting the urokinase receptor (uPAR), leading to the synthesis and pharmacokinetic characterization of compounds with potential for treating breast tumor metastasis. One compound demonstrated a reduction in tumor volumes and metastasis in mice models, suggesting a promising start for next-generation compounds in breast cancer treatment (Wang et al., 2011).

Development of Antimyotonic Agents

Constrained Analogues of Tocainide : Research into conformationally restricted analogues of tocainide showed the development of potent skeletal muscle sodium channel blockers. These compounds displayed a significant increase in potency compared to tocainide, indicating their potential as antimyotonic agents (Catalano et al., 2008).

Cannabinoid Receptor Antagonism

Molecular Interaction with CB1 Receptor : A study focusing on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide revealed its potent and selective antagonism for the CB1 cannabinoid receptor. This research provides insights into the molecular interaction and the potential for developing CB1 receptor antagonists (Shim et al., 2002).

Adjuvant Activity Enhancement

Small Molecule Calcium Channel Activator : A compound was identified that acts as a co-adjuvant with lipopolysaccharide (LPS) to increase murine antigen-specific antibody responses. This molecule enhances immune responses by elevating intracellular Ca2+ levels, indicating a novel approach for adjuvant development (Saito et al., 2022).

Herbicide Development

Herbicidal Activity of Benzamides : Research into N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a representative of a new group of benzamides, showed herbicidal activity on annual and perennial grasses, highlighting its potential utility in agriculture (Viste et al., 1970).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-6-7-16(2)19(14-15)21-20(23)17-8-10-18(11-9-17)26(24,25)22-12-4-3-5-13-22/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKWCSIWYLXTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

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